molecular formula C16H15N5O5 B2585654 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone CAS No. 923173-81-3

3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone

Cat. No.: B2585654
CAS No.: 923173-81-3
M. Wt: 357.326
InChI Key: IHNLEZUFSZIHTI-UHFFFAOYSA-N
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Description

3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone is a complex organic compound with the molecular formula C16H15N5O5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone involves its interaction with specific molecular targets. The nitrophenyl and pyridyl groups can engage in various binding interactions with enzymes or receptors, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dinitrophenyl 4-(2-pyridyl)piperazine
  • 3,5-Dinitrophenyl 4-(2-pyridyl)piperidinyl ketone
  • 3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl acetate

Uniqueness

The presence of both nitrophenyl and pyridyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Biological Activity

3,5-Dinitrophenyl 4-(2-pyridyl)piperazinyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperazine ring and subsequent functionalization with the dinitrophenyl and pyridyl groups. The synthetic route often employs standard organic reactions such as nucleophilic substitutions and condensation reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3,5-Dinitrophenyl derivativeMRSA25 µM
Similar piperazine derivativeE. coli15 µM
Another derivativePseudomonas aeruginosa30 µM

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 Value (µM)
HeLa (Cervical cancer)12.5
DU145 (Prostate cancer)10.0
MCF-7 (Breast cancer)15.0

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell metabolism and proliferation.
  • Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell survival and apoptosis.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial efficacy of various derivatives of piperazine compounds against common pathogens. Results indicated that compounds structurally similar to this compound showed potent activity against MRSA with MIC values significantly lower than standard antibiotics .

Study on Anticancer Activity

A recent investigation assessed the anticancer properties of this compound on multiple cancer cell lines. The study found that treatment with the compound resulted in significant reductions in cell viability, particularly in prostate and cervical cancer models .

Properties

IUPAC Name

(3,5-dinitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O5/c22-16(12-9-13(20(23)24)11-14(10-12)21(25)26)19-7-5-18(6-8-19)15-3-1-2-4-17-15/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNLEZUFSZIHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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